Hexen-1-ol

Flavor Chemistry Sensory Science Fragrance Formulation

Procure isomer-verified cis-3-Hexen-1-ol (CAS 928-96-1) — avoid generic '3-hexen-1-ol' blends. This leaf alcohol delivers the powerful, intensely green, grassy olfactory profile distinct from sweeter trans-2-hexen-1-ol and fatty 1-hexanol. Essential for green tea aroma (0.04–0.52 mg/kg optimal window), tachinid parasitoid recruitment (3× field visitation), and plant DAMP signaling studies. Industrial continuous-flow semi-hydrogenation ensures batch consistency. Demand purity ≥98% and isomer certification.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
Cat. No. B8302655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexen-1-ol
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCCCC=CO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h5-7H,2-4H2,1H3
InChIKeyJHEPBQHNVNUAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Hexen-1-ol (Leaf Alcohol) Procurement Guide: Analytical Standards and Industrial Production


cis-3-Hexen-1-ol (CAS 928-96-1, also known as leaf alcohol or (Z)-3-hexen-1-ol) is a naturally occurring C6 primary alcohol classified as a green leaf volatile (GLV) [1]. This colorless oily liquid (MW 100.16) is emitted by most plants upon mechanical damage and constitutes the primary chemical signature of 'freshly cut grass' aroma [2]. Annual industrial production reaches approximately 30 tonnes, reflecting its established position as a commodity fine chemical for flavor, fragrance, and agricultural signaling applications [1]. Despite this commercial maturity, procurement decisions require careful isomer-specific evaluation.

cis-3-Hexen-1-ol Isomer Selection: Why 'Hexenol' Specifications Demand Analytical Verification


In-class substitution among hexen-1-ol isomers and related C6 alcohols is demonstrably invalid. The olfactory profile of cis-3-hexen-1-ol is characterized as 'powerful and intensely green, grassy' with foliage-green and less fruity nuances, whereas its geometric isomer trans-2-hexen-1-ol exhibits a distinctly 'powerful, fruity-green, slightly caramellic-fruity, chrysanthemum foliage or wine leaves' profile that is 'sweeter, more winey-leafy' [1]. The saturated analog 1-hexanol produces a 'somewhat chemical-winey, slightly fatty and fruity' odor lacking the characteristic green note [1]. These perceptual distinctions correspond to measurable differences in sensory potency and functional specificity, as quantified in the evidence below. Generic '3-hexen-1-ol (isomer unspecified)' procurement carries significant risk of compositional variance and functional failure in both sensory and signaling applications.

cis-3-Hexen-1-ol Quantitative Differentiation: Evidence-Based Selection Criteria


Olfactory Detection Threshold: cis-3-Hexen-1-ol vs. trans-2-Hexen-1-ol and 1-Hexanol

Human olfactory detection thresholds for C6 green alcohols were determined across a series of highly purified hexenol isomers. cis-3-Hexen-1-ol exhibits a threshold range of 8.1 × 10¹⁰ to 8.1 × 10¹¹ molecules/cm³, placing it among the highest-threshold (lowest potency) green odorants tested [1]. This contrasts with the lower threshold reported for trans-2-hexen-1-ol (1.2 × 10⁸ molecules/mL air in insect electroantennogram assays) [2]. Importantly, cis-3-hexen-1-ol was identified as the most influential green aroma component in green tea systems through chemometric analysis, with a differential threshold range of 0.04–0.52 mg kg⁻¹ for green odor perception [3].

Flavor Chemistry Sensory Science Fragrance Formulation

Catalytic Selectivity: Electroless Deposition vs. Conventional Impregnation for cis-3-Hexen-1-ol Synthesis

In the liquid-phase selective hydrogenation of 3-hexyn-1-ol under mild conditions (40 °C, H₂ 0.2 MPa), Pd/TiO₂ catalysts prepared by electroless deposition achieved a selectivity toward cis-hexen-1-ol of 60–87% after complete conversion [1]. In stark contrast, catalysts prepared by the conventional impregnation method yielded only 4% selectivity [1]. Further optimization using sintered Pd aggregates achieved 85–89% selectivity at 99.99% conversion while maintaining a catalytic surface area approximately seven times larger than non-sintered agglomerates .

Catalysis Fine Chemical Synthesis Process Chemistry

Insect Attraction Specificity: cis-3-Hexen-1-ol vs. Methyl Salicylate in Field Conditions

Field trials in corn and soybean systems comparing three herbivore-induced plant volatiles (HIPVs) as individual compounds demonstrated taxon-specific attraction patterns. cis-3-Hexen-1-ol elicited a ca. 3-fold increase in tachinid fly attraction relative to controls [1]. In direct contrast, methyl salicylate caused a ca. 60% decrease (repellent effect) on the same tachinid fly population under identical field conditions [1]. This opposing directional effect confirms that HIPVs are not functionally interchangeable for natural enemy recruitment.

Agricultural Signaling Integrated Pest Management Semiochemicals

Green Leaf Volatile Signaling Specificity: Z-3-Hexen-1-ol vs. Z-3-Hexenyl Acetate in Plant Defense Priming

In tomato seedling bioassays, the two primary green leaf volatiles Z-3-hexen-1-ol (Z3-HOL) and Z-3-hexenyl acetate (Z3-HAC) induced distinctive physiological and signaling responses [1]. Z3-HAC produced a significantly stronger root growth inhibition effect than Z3-HOL [1]. In cell culture systems, the two GLVs induced distinct changes in MAP kinase activity profiles and proton flux patterns [1]. Despite structural similarity (free alcohol vs. acetate ester), these compounds co-opt DAMP signaling pathways with differential potency and downstream effect profiles.

Plant Physiology Molecular Signaling Crop Protection

Sensory Panel Ranking: cis-3-Hexen-1-ol Superiority Among Seven Primary Hexenol Isomers

A systematic evaluation of all seven primary hexenol isomers purified via preparative gas chromatography and submitted to expert perfumer and flavorist panels revealed marked olfactory differences between cis and trans isomers [1]. cis-3-Hexen-1-ol received the highest sensory rating among all seven primary hexenols [1]. The ranking order was: cis-3-hexen-1-ol (highest) > trans-3-hexenol and 2-hexenols > 4-hexenol (decidedly less attractive) > 5-hexenol (unpleasant) [1]. Most experts preferred the cis isomer over its trans counterpart [1].

Flavor and Fragrance Sensory Evaluation Quality Control

Dose-Response Linearity in Plant Volatile Induction: (Z)-3-Hexen-1-ol vs. Other Aldehydes

In maize (Zea mays) volatile emission studies, the plant response to (Z)-3-hexen-1-ol increased linearly with dose between 200 and 1000 nmol per plant [1]. While the naturally occurring (E)-2-hexenal also induced maize plants, the response was to a lesser extent [1]. Similarly, (E)-2-pentenal and (E)-2-heptenal induced responses but with reduced efficacy compared to the dose-linear response observed for (Z)-3-hexen-1-ol [1].

Chemical Ecology Plant-Insect Interactions Volatile Organic Compounds

cis-3-Hexen-1-ol Validated Applications: Where Differential Evidence Directs Procurement


Green Tea Flavor Optimization and Quality Control

In green tea production, cis-3-hexen-1-ol functions as the primary determinant of green aroma character. Chemometric analysis identifies this compound as the most influential component among 12 identified green aroma contributors [1]. The differential threshold range of 0.04–0.52 mg kg⁻¹ defines the concentration window for optimal green aroma without inducing undesirable 'raw grass' off-notes [1]. Procurement for tea flavor applications requires material verified to fall within this concentration-efficacy range to avoid quality defects. Electronic nose analysis further confirms that cis-3-hexen-1-ol exerts profound effects on the overall aroma profile when combined with 25 other green tea aroma components [1].

Tachinid Fly-Based Biological Control Lure Formulation

Field-validated evidence demonstrates that cis-3-hexen-1-ol attracts tachinid flies (parasitoids of herbivorous pests) with a ca. 3-fold increase in field visitation rates [1]. Crucially, the alternative HIPV methyl salicylate repels the same tachinid population with a ca. 60% decrease, establishing that generic 'HIPV lure' substitution is counterproductive [1]. Integrated pest management programs targeting tachinid parasitoid recruitment must specify cis-3-hexen-1-ol, not methyl salicylate or undifferentiated HIPV blends. Crop background (corn vs. soybean) modulates response magnitude but does not reverse the compound-specific attraction pattern [1].

Continuous-Flow cis-3-Hexen-1-ol Synthesis for Fine Chemical Manufacturing

Industrial production of cis-3-hexen-1-ol via 3-hexyn-1-ol semi-hydrogenation achieves selectivity comparable to established batch processes when implemented in continuous-flow systems using Pd@borate monolith catalysts under mild conditions (methanol, room temperature, 1.5 bar H₂ maximum) [1]. Catalyst preparation methodology critically impacts selectivity: electroless deposition achieves 60–87% selectivity versus only 4% for conventional impregnation [2]. Thermal sintering of Pd aggregates further enables 85–89% selectivity at 99.99% conversion with sevenfold larger catalytic surface area [3]. Procurement from suppliers utilizing optimized catalyst preparation and continuous-flow infrastructure ensures batch-to-batch consistency and reduced purification burden.

Plant Defense Priming and Phosphoproteomic Signaling Research

Z-3-hexen-1-ol (Z3-HOL) induces rapid and massive changes in protein phosphorylation status within 5 minutes of exposure in plant cell cultures, involving pattern recognition receptors, MAPK cascade components, calcium signaling proteins, and transcriptional regulators [1]. These responses mimic damage-associated molecular pattern (DAMP) signaling pathways, supporting the use of Z3-HOL as a defined molecular probe for plant immune signaling studies [1]. Researchers must distinguish Z3-HOL from its acetate ester (Z3-HAC), which exhibits stronger root growth inhibition effects and distinct MAPK activity profiles despite structural similarity [1]. Procuring isomerically pure cis-3-hexen-1-ol is essential for reproducible phosphoproteomic and developmental phenotyping experiments.

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